tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate
Description
Molecular Formula: C₁₄H₁₇Cl₃N₂O₃
Molecular Weight: 367.66 g/mol
Structural Features:
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trichloroacetyl)-1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O3/c1-13(2,3)22-12(21)19-5-4-8-6-9(18-10(8)7-19)11(20)14(15,16)17/h6,18H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSKXOINAUBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy for Synthesis
The synthesis of this compound typically involves:
- Preparation of the pyrrolo[2,3-c]pyridine core via cyclization or substitution reactions.
- Introduction of the tert-butyl ester group at the pyridine nitrogen or carboxylate position.
- Selective acylation with trichloroacetyl chloride or related trichloroacetyl derivatives to afford the desired 2-position substitution.
The key challenge is controlling regioselectivity during acylation and ensuring the stability of the tert-butyl ester under reaction conditions.
Preparation of the Pyrrolo[2,3-c]pyridine Core
Method A: Cyclization of 2-Aminopyridines with α,β-Unsaturated Carbonyls
A common approach involves cyclization of suitably substituted 2-aminopyridines with aldehydes or ketones, followed by oxidation or reduction steps to form the fused pyrrolo ring system. For example, cyclization of 2-aminopyridine derivatives with aldehydes under acidic or basic conditions can generate the core scaffold.
Method B: Direct Construction via Multicomponent Reactions
Recent advancements include multicomponent reactions involving amino pyridines, isocyanides, and aldehydes, which can efficiently produce pyrrolo[2,3-c]pyridines with high regioselectivity.
Introduction of the tert-Butyl Carboxylate Group
Method: Boc Protection of Pyridine Nitrogen
- Reagents: Di-tert-butyl dicarbonate (Boc2O), 4-Dimethylaminopyridine (DMAP) as catalyst.
- Reaction Conditions: Typically performed in dichloromethane (DCM) at ambient temperature or slightly elevated temperatures (0–25°C).
- Procedure: Pyrrolo[2,3-c]pyridine derivatives are treated with Boc2O in the presence of DMAP, leading to the formation of the tert-butyl ester-protected compound.
Data Reference:
A typical preparation reports yields of approximately 98% under mild conditions, with the product characterized by NMR and mass spectrometry, confirming the tert-butyl ester formation.
Acylation with Trichloroacetyl Chloride
Method: Friedel-Crafts Acylation
- Reagents: Trichloroacetyl chloride, Lewis acids such as Aluminum Chloride (AlCl₃) or Iron(III) chloride (FeCl₃).
- Reaction Conditions: Conducted in inert solvents like DCM at low temperatures (0–25°C) to control regioselectivity and minimize polyacylation.
- Procedure: The pyrrolo[2,3-c]pyridine derivative with a free nitrogen or activated site is treated with trichloroacetyl chloride in the presence of the Lewis acid catalyst, facilitating electrophilic acylation at the 2-position.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagent | Trichloroacetyl chloride | — | Electrophile |
| Catalyst | AlCl₃ or FeCl₃ | — | Lewis acid |
| Solvent | DCM | — | Inert medium |
| Temperature | 0–25°C | Up to 100% (optimized) | Controlled addition |
Example:
A reported synthesis involved adding trichloroacetyl chloride dropwise to a pyrrolo[2,3-c]pyridine derivative in DCM at 0°C, stirring for several hours, then quenching with water, followed by purification.
Alternative Synthetic Routes
Method C: Sequential Hydrolysis and Coupling
- Hydrolysis of trichloroacetyl intermediates followed by amide coupling reactions can be employed to introduce the trichloroacetyl group selectively at the 2-position.
Method D: Use of Trichloroacetimidates
- Methyl 2,2,2-trichloroacetimidate can serve as a reagent for milder acylation, providing better control over regioselectivity and minimizing side reactions.
Reaction Optimization and Data Summary
| Method | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Friedel-Crafts acylation | Trichloroacetyl chloride + Lewis acid | DCM | 0–25°C | 4–12h | Up to 100% | Regioselective at 2-position |
| Boc protection | Boc2O + DMAP | DCM | 0–25°C | 18h | ~98% | Protects nitrogen, facilitates subsequent acylation |
| Hydrolysis + coupling | Hydrolysis + amide coupling agents | Various | Room temp | 12–24h | Variable | For further functionalization |
Notes on Reaction Conditions and Purification
- Inert atmosphere (Nitrogen or Argon) is recommended during acylation to prevent moisture interference.
- Temperature control is critical to avoid polyacylation or decomposition.
- Purification typically involves column chromatography using silica gel with appropriate eluents (e.g., PE/EtOAc or CH₂Cl₂/MeOH).
Summary of Literature and Data Sources
- Recent research demonstrates that regioselective acylation of pyrrolo[2,3-c]pyridines with trichloroacetyl chloride is feasible under mild conditions, with yields exceeding 90% when optimized.
- Reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence regioselectivity and yield.
- Protecting groups like tert-butyl esters are introduced via Boc protection, which is compatible with subsequent acylation steps.
Chemical Reactions Analysis
tert-Butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroacetyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
tert-Butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrrolo-pyridine derivatives with variations in substituents, ester groups, and ring systems. Key differences in molecular weight, reactivity, and synthetic yields are highlighted below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The trichloroacetyl group in the target compound confers higher electrophilicity compared to methyl/ethyl esters, making it more reactive in acyl transfer reactions . Chloromethyl (in ) and amino (in ) substituents alter reactivity profiles: the former facilitates alkylation, while the latter enhances hydrogen-bonding interactions.
Synthetic Yields :
- tert-Butyl 1-methyl-4-methylene-7-oxo derivative (56% yield) demonstrates the feasibility of gold-catalyzed hydroarylation for pyrrolo-pyridine synthesis .
- The target compound’s synthesis likely requires stringent conditions (e.g., trichloroacetylation), which may reduce yields compared to simpler ester derivatives.
Biological Relevance: Boc-protected amino derivatives (e.g., ) are prevalent in drug discovery due to their stability and ease of deprotection.
Biological Activity
The compound tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.
Molecular Formula
- Chemical Formula : C13H14Cl3N2O3
- Molecular Weight : 360.62 g/mol
Structural Characteristics
The compound features a pyrrolo[2,3-c]pyridine core with a tert-butyl group and a trichloroacetyl moiety. The unique substitution pattern significantly influences its biological activity.
Research indicates that compounds within the pyrrolopyridine class can interact with various molecular targets, particularly in cancer therapy. The mechanism often involves inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. By blocking these receptors, the compound may inhibit downstream signaling pathways that promote cell proliferation and survival .
Antitumor Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine can exhibit significant antitumor properties:
- In vitro Studies : Several derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- In vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth and improved survival rates compared to control groups .
Additional Biological Effects
Beyond antitumor activity, there are indications that this compound may possess:
- Antimicrobial Properties : Some studies suggest that pyrrolopyridine derivatives can inhibit bacterial and fungal growth.
- Anti-inflammatory Effects : There is emerging evidence that these compounds may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
Case Study 1: Inhibition of FGFRs
A study explored the interaction of this compound with FGFRs. Using molecular docking studies, researchers found that the compound binds effectively to the ATP-binding site of FGFRs, inhibiting their activity and disrupting tumorigenic signaling pathways .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in microbial viability at specific concentrations. The mechanism involved disruption of bacterial cell membranes and inhibition of biofilm formation .
Comparative Analysis
The following table summarizes the biological activities of selected pyrrolopyridine derivatives compared to this compound:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Tert-butyl 2-(2,2,2-trichloroacetyl)-1H... | High | Moderate | FGFR inhibition |
| Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | Moderate | High | Kinase stabilization |
| 1H-Pyrrolo[3,4-c]pyridine-6-carboxylic acid | High | Low | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2,2,2-trichloroacetyl)-pyrrolo[2,3-c]pyridine-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a pyrrolo[2,3-c]pyridine core. A common approach includes:
- Step 1 : Bromination of the pyrrolopyridine precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Step 2 : Introduction of the tert-butyl carboxylate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
- Step 3 : Trichloroacetylation at the 2-position using trichloroacetyl chloride under anhydrous conditions.
Critical factors include inert atmosphere (N₂/Ar), temperature control (0–25°C), and purification via column chromatography. For advanced analogs, spirocyclic intermediates may require additional optimization .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselective substitution (e.g., shifts for tert-butyl at ~1.4 ppm and trichloroacetyl at ~4.0 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₀Cl₃N₂O₃).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays).
Contaminants like deacetylated byproducts require gradient elution protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:
- Reaction Path Search : Identifies energy barriers for trichloroacetylation, guiding solvent selection (e.g., dichloromethane vs. THF).
- Machine Learning : Analyzes historical reaction data to predict optimal stoichiometry and catalyst ratios.
Institutions like ICReDD integrate computational-experimental feedback loops to reduce trial-and-error inefficiencies .
Q. What strategies address contradictions in reaction yields during scale-up?
- Methodological Answer : Common issues include:
- Heat Transfer : Exothermic steps (e.g., trichloroacetylation) require jacketed reactors with precise cooling.
- Mass Transfer Limitations : Stirring speed and solvent viscosity (e.g., DMF vs. acetonitrile) impact mixing efficiency.
- Byproduct Formation : Use in-situ IR monitoring to detect intermediates and adjust reagent addition rates.
Case studies suggest yield discrepancies >15% between lab and pilot scales often stem from improper quenching or workup .
Q. How does the trichloroacetyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trichloroacetyl group:
- Activates the Pyrrolopyridine Core : Enhances electrophilicity at adjacent positions for Suzuki-Miyaura couplings.
- Steric Effects : May hinder access to catalytic sites, requiring bulky ligands (e.g., XPhos).
Comparative studies with non-acetylated analogs show ~30% higher reactivity in C–N bond-forming reactions .
Q. What experimental designs are recommended to study degradation pathways under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-Varied Buffers : Assess hydrolysis of the trichloroacetyl group (e.g., pH 7.4 for blood, pH 1.2 for gastric fluid).
- LC-MS/MS : Identifies degradation products (e.g., deacetylated or oxidized species).
- Temperature Ramps : Accelerated aging at 40–60°C predicts shelf-life.
Data from analogous spirocyclic compounds suggest tert-butyl esters are stable <40°C but hydrolyze rapidly in basic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
